molecular formula C11H14BrNO3S B14214127 2-Piperidinol, 1-[(2-bromophenyl)sulfonyl]- CAS No. 830319-75-0

2-Piperidinol, 1-[(2-bromophenyl)sulfonyl]-

Cat. No.: B14214127
CAS No.: 830319-75-0
M. Wt: 320.20 g/mol
InChI Key: WULRQKRFICBYCH-UHFFFAOYSA-N
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Description

2-Piperidinol, 1-[(2-bromophenyl)sulfonyl]- is a chemical compound with the molecular formula C11H14BrNO2S. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and their role in drug design .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Piperidinol, 1-[(2-bromophenyl)sulfonyl]- typically involves the reaction of piperidine with 2-bromobenzenesulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

2-Piperidinol, 1-[(2-bromophenyl)sulfonyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of various substituted piperidine derivatives.

    Oxidation: Formation of piperidinone derivatives.

    Reduction: Formation of sulfide derivatives.

Scientific Research Applications

2-Piperidinol, 1-[(2-bromophenyl)sulfonyl]- has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Piperidinol, 1-[(2-bromophenyl)sulfonyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Bromophenylsulfonyl)piperidine
  • Piperidine derivatives with different substituents on the phenyl ring

Uniqueness

2-Piperidinol, 1-[(2-bromophenyl)sulfonyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

830319-75-0

Molecular Formula

C11H14BrNO3S

Molecular Weight

320.20 g/mol

IUPAC Name

1-(2-bromophenyl)sulfonylpiperidin-2-ol

InChI

InChI=1S/C11H14BrNO3S/c12-9-5-1-2-6-10(9)17(15,16)13-8-4-3-7-11(13)14/h1-2,5-6,11,14H,3-4,7-8H2

InChI Key

WULRQKRFICBYCH-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(C1)O)S(=O)(=O)C2=CC=CC=C2Br

Origin of Product

United States

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